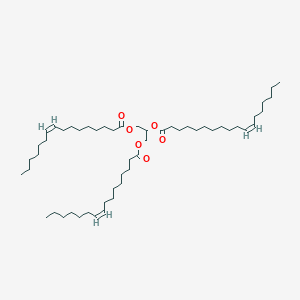
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol is a triacylglycerol molecule composed of two palmitoleic acid molecules and one 11(Z)-octadecenoic acid molecule esterified to a glycerol backbone. Triacylglycerols are a type of lipid that serve as a major form of energy storage in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol typically involves the esterification of glycerol with palmitoleic acid and 11(Z)-octadecenoic acid. This can be achieved through chemical or enzymatic methods.
Chemical Synthesis: Involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Enzymatic Synthesis: Utilizes lipases as biocatalysts under mild conditions, offering higher specificity and fewer by-products.
Industrial Production Methods
Industrial production may involve large-scale enzymatic processes due to their efficiency and eco-friendliness. The process typically includes the purification of fatty acids, their esterification with glycerol, and subsequent purification of the triacylglycerol product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol can undergo various chemical reactions, including:
Oxidation: Leading to the formation of hydroperoxides and other oxidative degradation products.
Hydrolysis: Breaking down into glycerol and free fatty acids.
Transesterification: Exchange of fatty acid groups with other alcohols or acids.
Common Reagents and Conditions
Oxidation: Performed using reagents like hydrogen peroxide or atmospheric oxygen under controlled conditions.
Hydrolysis: Catalyzed by acids, bases, or enzymes such as lipases.
Transesterification: Catalyzed by acids, bases, or enzymes under mild to moderate temperatures.
Major Products
Oxidation: Hydroperoxides, aldehydes, ketones.
Hydrolysis: Glycerol, palmitoleic acid, 11(Z)-octadecenoic acid.
Transesterification: New esters and glycerol.
Scientific Research Applications
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol has various applications in scientific research:
Chemistry: Studied for its physical and chemical properties, including melting point, solubility, and reactivity.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Explored for potential therapeutic uses, such as in lipid-based drug delivery systems.
Industry: Used in the formulation of cosmetics, food products, and biofuels.
Mechanism of Action
The mechanism of action of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol involves its metabolism in the body:
Molecular Targets: Enzymes such as lipases and esterases that hydrolyze the compound into free fatty acids and glycerol.
Pathways: The free fatty acids are further metabolized through β-oxidation to produce energy, while glycerol enters glycolysis or gluconeogenesis pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triacylglycerols: Composed of three fatty acids esterified to glycerol.
1,3-Dipalmitoyl-2-Oleoyl Glycerol: Similar structure but with oleic acid instead of 11(Z)-octadecenoic acid.
Uniqueness
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol is unique due to its specific combination of fatty acids, which may confer distinct physical, chemical, and biological properties compared to other triacylglycerols.
Properties
Molecular Formula |
C53H96O6 |
|---|---|
Molecular Weight |
829.3 g/mol |
IUPAC Name |
1,3-bis[[(Z)-hexadec-9-enoyl]oxy]propan-2-yl (Z)-octadec-11-enoate |
InChI |
InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h19-24,50H,4-18,25-49H2,1-3H3/b22-19-,23-20-,24-21- |
InChI Key |
CTVQVPZGEHHSBY-BUTYCLJRSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


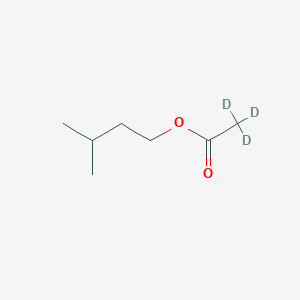
![methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B12298384.png)
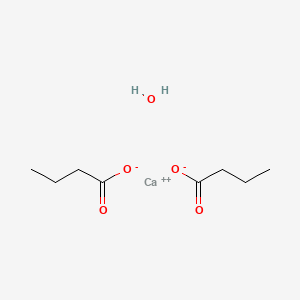
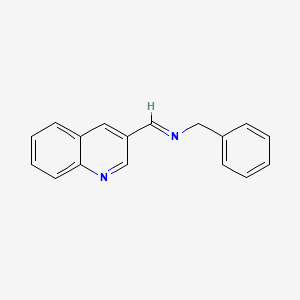
![2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid](/img/structure/B12298411.png)

![(2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide](/img/structure/B12298418.png)
![1-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)ethanone](/img/structure/B12298422.png)
![Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxopropoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-4-hydroxy-a-methyl-, (aS,gR)-](/img/structure/B12298429.png)
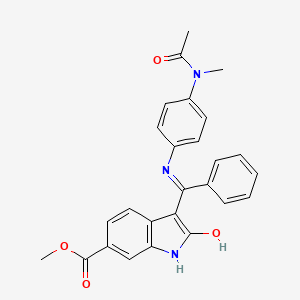
![3-Chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzamide](/img/structure/B12298436.png)
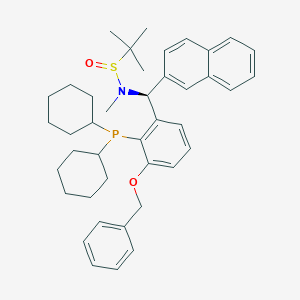
![(17-Acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12298440.png)
![2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12298446.png)
